molecular formula C13H18O6S B13925728 Methyl 3-(2-(tosyloxy)ethoxy)propanoate

Methyl 3-(2-(tosyloxy)ethoxy)propanoate

Cat. No.: B13925728
M. Wt: 302.35 g/mol
InChI Key: SYTBRLOEPXIIBG-UHFFFAOYSA-N
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Description

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester is an organic compound with the molecular formula C15H22O7S and a molecular weight of 346.4 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring, which is further connected to an ethoxy and propanoic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester typically involves the reaction of 4-methylphenyl sulfonyl chloride with ethoxyethanol under basic conditions to form the intermediate sulfonate ester. This intermediate is then reacted with propanoic acid methyl ester in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]Propanoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl ring, along with the ethoxy and propanoic acid methyl ester moieties, makes this compound versatile for various applications in research and industry .

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate

InChI

InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3

InChI Key

SYTBRLOEPXIIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC

Origin of Product

United States

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